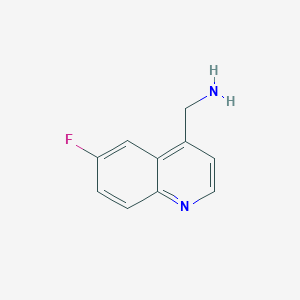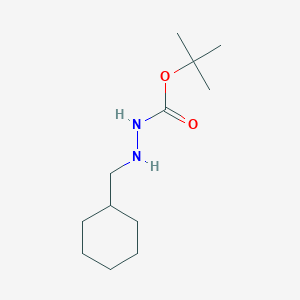![molecular formula C9H7NO B12960203 5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
5-Vinylfuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vinylfuro[2,3-b]pyridine is a bicyclic aromatic compound with the chemical formula C8H7N. It consists of a pyridine ring fused to a furan ring, with a vinyl group (CH=CH2) attached to the pyridine ring. This compound exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:
-
Heterocyclization Reaction:
- One common synthetic route involves the heterocyclization of a suitable precursor. For example, 5-bromofuro[2,3-b]pyridine can be treated with a strong base (such as potassium tert-butoxide) to form the desired compound.
- The reaction proceeds via an intramolecular cyclization, resulting in the formation of the fused pyridine-furan ring system.
-
Palladium-Catalyzed Cross-Coupling:
- Another approach is the palladium-catalyzed cross-coupling of a vinyl bromide or vinyl chloride with a pyridine derivative.
- This method allows for the direct introduction of the vinyl group onto the pyridine ring.
Industrial Production Methods:
Currently, there are no large-scale industrial production methods specifically dedicated to 5-vinylfuro[2,3-b]pyridine. research and development in this area continue to explore efficient and scalable synthetic routes.
Análisis De Reacciones Químicas
5-Vinylfuro[2,3-b]pyridine can undergo various chemical reactions:
Electrophilic Aromatic Substitution (EAS): The pyridine ring is susceptible to EAS reactions, such as nitration, halogenation, and sulfonation.
Reduction: The vinyl group can be selectively reduced to form the corresponding saturated compound.
Alkylation and Acylation: The nitrogen atom in the pyridine ring can be alkylated or acylated using appropriate reagents.
Major products:
- Reduction of the vinyl group yields 5-ethylfuro[2,3-b]pyridine.
- Nitration of the pyridine ring produces the corresponding nitro derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs targeting specific receptors.
Materials Science: Its unique structure makes it interesting for designing functional materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism of action for 5-vinylfuro[2,3-b]pyridine remains an active area of investigation. It likely interacts with specific biological targets, affecting cellular processes.
Comparación Con Compuestos Similares
While 5-vinylfuro[2,3-b]pyridine is relatively rare, we can compare it to similar compounds:
5-Bromofuro[2,3-b]pyridine: A close structural analogue with a bromine atom instead of the vinyl group .
1H-Pyrrolo[2,3-b]pyridine derivatives: Some of these compounds exhibit potent activities against FGFR1, 2, and 3 .
Propiedades
Fórmula molecular |
C9H7NO |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
5-ethenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h2-6H,1H2 |
Clave InChI |
DXVNCZGUEBUVOI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=C2C(=C1)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)

![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)







